molecular formula C21H20N6OS B1238370 ML117

ML117

Cat. No.: B1238370
M. Wt: 404.5 g/mol
InChI Key: ZVNFFJMAVRCTRS-UHFFFAOYSA-N
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Description

The term "ML117" refers to two distinct entities in scientific literature, necessitating clarification before detailed comparisons:

This compound as a NADPH Oxidase 1 (Nox1) Inhibitor: A small-molecule inhibitor of Nox1, a key enzyme in reactive oxygen species (ROS) production. It is utilized in studies of oxidative stress, autophagy, and vascular dysfunction .

β-Galactosidase this compound from Alteromonas sp. This compound: A cold-adapted enzyme effective in lactose hydrolysis at low temperatures, derived from the Antarctic bacterial strain Alteromonas sp. This compound .

This article addresses both contexts, comparing each this compound with analogous compounds/enzymes.

Properties

Molecular Formula

C21H20N6OS

Molecular Weight

404.5 g/mol

IUPAC Name

3-[3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C21H20N6OS/c1-2-26-16-10-5-3-8-14(16)18-19(26)23-20(25-24-18)29-13-7-12-27-17-11-6-4-9-15(17)22-21(27)28/h3-6,8-11H,2,7,12-13H2,1H3,(H,22,28)

InChI Key

ZVNFFJMAVRCTRS-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCN4C5=CC=CC=C5NC4=O

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCN4C5=CC=CC=C5NC4=O

Origin of Product

United States

Chemical Reactions Analysis

ML117 undergoes several types of chemical reactions, primarily involving microbial sulfate reduction. This process is pH-dependent and is influenced by the presence of organic carbon and other environmental factors . Common reagents and conditions for these reactions include the presence of sulfate-reducing bacteria and a suitable pH environment. The major products formed from these reactions include reduced sulfur compounds, which contribute to the neutralization of acidic environments .

Comparison with Similar Compounds

Table 1: this compound vs. Pathway Inhibitors in Autophagy Regulation

Compound Target Mechanism Effect on O2<sup>−</sup> Dynein Activity APL Formation References
This compound Nox1 Blocks ROS generation Abolished Attenuated Abolished
NED-19 NAADP receptors Antagonizes Ca<sup>2+</sup> release No effect Attenuated Abolished
PPADS NAADP receptors Antagonizes Ca<sup>2+</sup> release No effect Attenuated Abolished
EHNA Dynein ATPase Direct inhibition No effect Inhibited Abolished

Key Findings :

  • This compound uniquely targets Nox1-derived ROS, distinguishing it from downstream modulators like NED-19, PPADS (NAADP antagonists), and EHNA (direct dynein inhibitor).
  • All compounds suppress dynein ATPase activity and autophagosome-lysosome (APL) formation, but this compound directly addresses oxidative stress at its source .

Comparison of β-Galactosidase this compound with Similar Enzymes

The β-galactosidase from Alteromonas sp. This compound is notable for its cold-adaptation, making it efficient in lactose hydrolysis at low temperatures—a critical trait for dairy processing .

Table 2: this compound vs. Other Cold-Active β-Galactosidases

Enzyme Source Optimal Temp (°C) Metal Activation Structure Lactose Hydrolysis Efficiency References
Alteromonas sp. This compound 10–20 Mg<sup>2+</sup> Homo-tetramer High (94% at 20°C)
Paracoccus sp. 32d 15–25 Mg<sup>2+</sup> Not specified Moderate (~70%)
Planococcus sp. L4 30–40 Mg<sup>2+</sup> Not specified Moderate (~65%)
Pseudoalteromonas haloplanktis 4–15 None Homo-tetramer High (85% at 10°C)
Bacillus aryabhattai GEL-09 60–70 Mg<sup>2+</sup> Monomeric High (thermostable)

Key Findings :

  • This compound outperforms mesophilic enzymes (e.g., Planococcus sp. L4) at low temperatures and matches psychrophilic counterparts (e.g., Pseudoalteromonas haloplanktis) in efficiency .
  • Unlike Mg<sup>2+</sup>-independent enzymes, this compound requires Mg<sup>2+</sup> for activation, similar to Paracoccus sp. 32d and Bacillus aryabhattai GEL-09 .
  • Structural homology with E. coli β-galactosidase suggests conserved catalytic domains but distinct cold-adaptation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ML117
Reactant of Route 2
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ML117

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